molecular formula C17H19N5O B6915180 N-methyl-1-[4-(pyridin-2-ylmethoxy)phenyl]-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine

N-methyl-1-[4-(pyridin-2-ylmethoxy)phenyl]-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine

Cat. No.: B6915180
M. Wt: 309.4 g/mol
InChI Key: OYWFIGJKOYQKRE-UHFFFAOYSA-N
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Description

N-methyl-1-[4-(pyridin-2-ylmethoxy)phenyl]-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine is a complex organic compound that features a combination of pyridine, phenyl, and triazole moieties

Properties

IUPAC Name

N-methyl-1-[4-(pyridin-2-ylmethoxy)phenyl]-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-22(11-17-19-13-20-21-17)10-14-5-7-16(8-6-14)23-12-15-4-2-3-9-18-15/h2-9,13H,10-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWFIGJKOYQKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OCC2=CC=CC=N2)CC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[4-(pyridin-2-ylmethoxy)phenyl]-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridin-2-ylmethoxyphenyl intermediate, which is then reacted with N-methylmethanamine and 1H-1,2,4-triazole-5-ylmethyl chloride under controlled conditions. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[4-(pyridin-2-ylmethoxy)phenyl]-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-methyl-1-[4-(pyridin-2-ylmethoxy)phenyl]-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-1-[4-(pyridin-2-ylmethoxy)phenyl]-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine, phenyl, and triazole derivatives, such as:

Uniqueness

What sets N-methyl-1-[4-(pyridin-2-ylmethoxy)phenyl]-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

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